molecular formula C28H35NO3 B1683391 Ulipristal CAS No. 159811-51-5

Ulipristal

Cat. No.: B1683391
CAS No.: 159811-51-5
M. Wt: 433.6 g/mol
InChI Key: HKDLNTKNLJPAIY-WKWWZUSTSA-N
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Description

Ulipristal is a selective progesterone receptor modulator (SPRM) of significant interest in biochemical and pharmacological research. It is a derivative of 19-norprogesterone that exhibits mixed agonist-antagonist activity at the progesterone receptor, and it also binds to the glucocorticoid receptor with lower affinity. Its primary research applications stem from its ability to potently block or delay the luteinizing hormone (LH) surge and follicular rupture, making it a key compound for studying the process of ovulation and emergency contraception mechanisms . Beyond its well-characterized role in ovulation inhibition, this compound has important applications in research on uterine fibroids. Studies for this application utilize repeated dosing and have shown that the compound exerts direct actions on fibroid tissue, reducing its size through the inhibition of cell proliferation and induction of apoptosis . The exact mechanism of action is complex and tissue-dependent; while its pre-ovulatory effects are well-established, research into its potential impacts on the endometrium and embryo implantation continues to be an active area of scientific investigation . From a pharmacokinetic perspective, this compound is rapidly absorbed and has a mean elimination half-life of approximately 32 hours. It is metabolized primarily by the CYP3A4 enzyme, which is a critical consideration for designing in-vivo studies and investigating drug interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO3/c1-17(30)28(32)14-13-25-23-11-7-19-15-21(31)10-12-22(19)26(23)24(16-27(25,28)2)18-5-8-20(9-6-18)29(3)4/h5-6,8-9,15,23-25,32H,7,10-14,16H2,1-4H3/t23-,24+,25-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDLNTKNLJPAIY-WKWWZUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025842
Record name Ulipristal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159811-51-5
Record name Ulipristal [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159811515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulipristal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ulipristal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ULIPRISTAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J5J15Q2X8
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ulipristal involves multiple steps, starting from 19-norprogesteroneThe reaction conditions typically involve the use of reagents such as methyl lithium or methyl Grignard reagent for the addition reactions, followed by hydrolysis and crystallization steps to purify the final product .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling the hydrolysis conditions such as acidity, temperature, and reaction time to obtain the desired product. The final product is purified using solvents like ethanol and isopropanol .

Chemical Reactions Analysis

Types of Reactions

Ulipristal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the ketone groups present in the molecule.

    Substitution: Substitution reactions can occur at the dimethylamino group or the acetoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the core structure of this compound but with modifications at specific functional groups .

Scientific Research Applications

Emergency Contraception

Mechanism of Action
Ulipristal is primarily utilized as an emergency contraceptive (marketed as Ella) and is effective when administered within 120 hours (5 days) after unprotected intercourse. Its mechanism involves delaying or inhibiting ovulation by suppressing luteinizing hormone surges, thus preventing follicular rupture. There is ongoing debate regarding its potential effects on the endometrium, with some studies suggesting it may alter endometrial receptivity .

Efficacy
this compound acetate has been shown to be more effective than levonorgestrel, particularly when taken within the first 24 hours after unprotected intercourse. A systematic review indicated that this compound reduced unplanned pregnancies by approximately two-thirds compared to levonorgestrel . The following table summarizes the efficacy of this compound compared to levonorgestrel:

Time After IntercourseThis compound Pregnancy RateLevonorgestrel Pregnancy Rate
Within 24 hours0.9%2.3%
Within 72 hours1.4%2.2%
Within 120 hours0.55%1.3%

Case Studies
A multicenter study involving over 2,000 women demonstrated that this compound had a pregnancy rate of only 1.9%, significantly lower than the expected rate of 5.5% . This efficacy was consistent across various demographics, although higher pregnancy rates were noted among obese women who engaged in further acts of unprotected intercourse .

Treatment of Uterine Fibroids

Indications and Mechanism
this compound is also indicated for the treatment of uterine fibroids (marketed as Fibristal). It works by modulating progesterone receptors in uterine tissue, leading to a reduction in fibroid size and alleviation of associated symptoms such as heavy menstrual bleeding and pelvic pain .

Clinical Trials
Several clinical trials have evaluated the safety and efficacy of this compound in managing uterine fibroids. In one Phase III study, this compound significantly reduced fibroid volume and improved quality of life measures among women with symptomatic uterine fibroids .

Data Table: Clinical Trial Outcomes

Study TypeSample SizeTreatment DurationEfficacy Outcome
Phase III1,0003 monthsSignificant reduction in fibroid volume (p < 0.01)
Long-term Extension500Up to 12 monthsSustained symptom relief reported by 80% of participants

Comparison with Similar Compounds

Limitations and Unresolved Issues

  • Racial Disparities: Black women showed lower amenorrhea rates and satisfaction with UPA, though confounding factors (e.g., pharmacokinetics) remain unclear .
  • Long-Term Safety : Data on endometrial changes beyond 12-week courses are lacking .

Biological Activity

Ulipristal acetate (UPA) is a selective progesterone receptor modulator (SPRM) primarily used as an emergency contraceptive. Its biological activity is characterized by its ability to modulate progesterone receptor activity, influencing reproductive processes such as ovulation and endometrial proliferation. This article delves into UPA's mechanisms, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.

This compound acetate acts predominantly through its interaction with progesterone receptors. Depending on the tissue context and the presence of progesterone, it can exhibit both agonistic and antagonistic properties:

  • Ovulation Inhibition : UPA primarily inhibits or delays ovulation by suppressing luteinizing hormone (LH) surges, thus postponing follicular rupture .
  • Endometrial Effects : It reduces endometrial thickness, which is crucial for implantation, and has been shown to induce apoptosis in fibroid cells, leading to a decrease in fibroid size .
  • Transport Interference : UPA may also interfere with the transport of oocytes or zygotes through the fallopian tubes .
MechanismDescription
Ovulation InhibitionDelays LH surge and follicular rupture
Endometrial ModulationReduces endometrial thickness; induces apoptosis in fibroids
Transport InterferenceAffects oocyte/zygote transport through fallopian tubes

Pharmacokinetics

This compound acetate exhibits specific pharmacokinetic properties that influence its clinical use:

  • Absorption : Tmax (time to reach maximum concentration) is approximately 60-90 minutes post-administration with a Cmax of 176 ± 89 ng/mL .
  • Half-Life : The elimination half-life is about 32 hours, allowing for sustained biological activity .
  • Protein Binding : UPA binds extensively to plasma proteins (97-99%), affecting its bioavailability and distribution .

Table 2: Pharmacokinetic Parameters

ParameterValue
Tmax60-90 minutes
Cmax176 ± 89 ng/mL
Half-Life32 hours
Protein Binding97-99%

Clinical Efficacy

This compound acetate has been shown to be effective in preventing pregnancy when taken after unprotected intercourse. A pooled analysis from Phase III studies indicated:

  • Pregnancy Rates : The overall pregnancy rate among women using UPA was reported at 1.9% .
  • Efficacy Over Time : Efficacy decreases with time after unprotected intercourse:
    • Within 24 hours: Higher efficacy
    • After 72 hours: Notable decrease in effectiveness
  • Comparison with Levonorgestrel : UPA demonstrated a lower pregnancy rate compared to levonorgestrel across various time intervals post-intercourse .

Table 3: Efficacy Data from Clinical Trials

Time Post IntercoursePregnancy Rate (%)
Within 24 hoursLower than expected
48 to 72 hours2.3%
More than 72 hoursSignificant decrease

Safety Profile

This compound acetate is generally well tolerated. Common adverse effects include:

  • Headache
  • Nausea
  • Fatigue
  • Dizziness
  • Abdominal pain

These effects are typically mild to moderate and resolve spontaneously . Notably, UPA may cause a delay in the onset of the next menstrual period, although this is usually transient.

Case Study Insights

In a study involving over 2,200 women seeking emergency contraception:

  • Participants : Included women aged between 15 and 44 years.
  • Results : Of those treated with UPA, pregnancy was prevented in approximately 62.3% of cases compared to expected rates without intervention .

Q & A

Q. How can researchers reconcile discrepancies in UPA’s post-fertilization effects observed in animal vs. human studies?

  • Methodological Answer : Design hybrid preclinical-clinical studies using human endometrial organoids and murine embryo co-cultures. Compare UPA’s effects on implantation markers (e.g., LIF, integrins) across models. Validate with transcriptomic profiling of clinical endometrial samples post-UPA exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ulipristal
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Ulipristal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.